9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile
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Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile is a chemical compound with the molecular formula C16H6N2O2 It is a derivative of anthracene, characterized by the presence of two cyano groups at the 2 and 6 positions and two keto groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile typically involves the oxidation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate anthraquinone derivatives, which are then further oxidized to yield the desired dicarbonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto and cyano groups play a crucial role in its reactivity and binding affinity. It can act as an electron acceptor or donor, facilitating redox reactions and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
Anthraquinone: Lacks the cyano groups but shares the anthracene core structure.
2,6-Anthraquinone dicarboxylic acid: Similar to the dicarboxylic acid derivative but with additional functional groups.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbonitrile is unique due to the presence of both cyano and keto groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H6N2O2 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
9,10-dioxoanthracene-2,6-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H |
InChI Key |
YHLYBBOFJOIABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C3=C(C2=O)C=C(C=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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